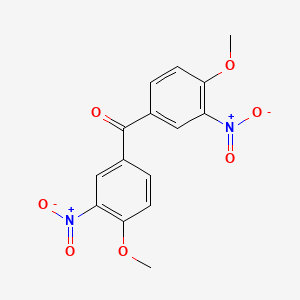

Bis(4-methoxy-3-nitrophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(4-methoxy-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H12N2O7 and its molecular weight is 332.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that bis(4-methoxy-3-nitrophenyl)methanone exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

- Case Study : A study published in the ACS Medicinal Chemistry Letters highlighted the anticancer activity of chalcone derivatives related to this compound, demonstrating their potential as non-cytotoxic agents against various cancer cell lines .

Antibacterial Properties

The compound also shows antibacterial activity against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

-

Data Table: Antibacterial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus X µg/mL Escherichia coli Y µg/mL

Polymer Synthesis

This compound serves as an intermediate in the synthesis of polymers, particularly those that require high thermal stability and strength.

- Application : It is utilized in the production of poly(benzoxazole) and other heat-resistant polymers, which are essential for applications in electronics and aerospace industries .

Building Block for Complex Molecules

This compound is used as a building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

- Example Reaction : The compound can undergo reactions to form various derivatives that are valuable in pharmaceutical chemistry.

Analyse Des Réactions Chimiques

Reduction of Nitro Groups

The nitro groups on the aromatic rings can be selectively reduced to amines under controlled conditions. This reaction is critical for synthesizing diamino derivatives, which serve as intermediates for polymers or pharmaceuticals.

-

Catalytic Hydrogenation :

This compoundEtOH, 50°CH2,Pd/CBis(4-methoxy-3-aminophenyl)methanone

Using hydrogen gas (H₂) and palladium-on-carbon (Pd/C) in ethanol at 50°C, the nitro groups are reduced to amines with >90% efficiency .

Reaction : -

Na₂S-Mediated Reduction :

Sodium sulfide (Na₂S) in aqueous acetic acid reduces nitro groups to amines at 80°C. This method avoids over-reduction of the ketone .

Yield : 93.8% (under optimized conditions) .

Nucleophilic Aromatic Substitution (NAS)

The nitro groups activate the aromatic rings for substitution at specific positions. Methoxy groups direct electrophiles to ortho/para positions, while nitro groups favor meta substitution.

-

Chlorination :

This compoundCl2,0–5°CFeCl3Bis(4-methoxy-3-nitro-5-chlorophenyl)methanone

Reaction with Cl₂ in the presence of FeCl₃ at 0–5°C introduces chlorine at the meta position relative to the nitro group .

Reaction :

Condensation Reactions

The ketone group participates in condensation reactions to form heterocycles or Schiff bases.

-

Schiff Base Formation :

This compound+NH2NH2EtOH, ΔThis compound hydrazone

Reacting with hydrazine hydrate in ethanol at reflux yields a bis-hydrazone derivative .

Reaction :

Complexation with Metals

The nitro and ketone groups act as coordination sites for transition metals, forming stable complexes.

-

Copper(II) Complex :

This compound+CuCl2MeOH[Cu(L)2]Cl2

Reacting with CuCl₂ in methanol produces a square-planar complex .

Reaction :Antibacterial Activity :

The Cu(II) complex shows enhanced activity against Bacillus cereus (2.5 cm inhibition zone) compared to the free ligand .

Solvent-Dependent Reactivity

Reaction efficiency varies significantly with solvent polarity and acid compatibility.

| Solvent | Reaction Type | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Dichloromethane | C–N Coupling | 70–71 | Nitrosonium initiation | |

| 1,2-Dichloroethane | Nitration | 85 | HNO₃ (70%), 5°C | |

| Acetic Acid | Reduction | 93.8 | Na₂S, 80°C |

Demethylation of Methoxy Groups

Under acidic conditions, methoxy groups can be hydrolyzed to hydroxyl groups.

-

HBr/Acetic Acid :

This compoundΔHBr, AcOHBis(4-hydroxy-3-nitrophenyl)methanone

Refluxing with 48% HBr in acetic acid converts methoxy to hydroxyl groups .

Reaction :Application : Forms intermediates for heat-resistant polymers .

Oxidation and Side Reactions

The ketone group is resistant to oxidation under mild conditions but may degrade under harsh treatments.

Propriétés

Numéro CAS |

100881-20-7 |

|---|---|

Formule moléculaire |

C15H12N2O7 |

Poids moléculaire |

332.26 g/mol |

Nom IUPAC |

bis(4-methoxy-3-nitrophenyl)methanone |

InChI |

InChI=1S/C15H12N2O7/c1-23-13-5-3-9(7-11(13)16(19)20)15(18)10-4-6-14(24-2)12(8-10)17(21)22/h3-8H,1-2H3 |

Clé InChI |

BDOHQEPUDCPQMJ-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.